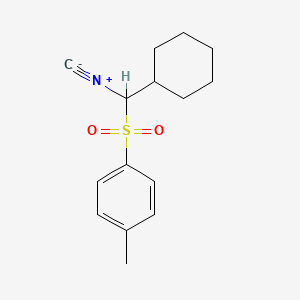

1-Cyclohexyl-1-tosylmethyl isocyanide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Cyclohexyl-1-tosylmethyl isocyanide is an organic compound with the molecular formula C15H19NO2S . It is a primary isocyanide that belongs to the group of organic compounds. The organic fragment is connected to the isocyanide group through the nitrogen atom, not via the carbon .

Molecular Structure Analysis

The molecular structure of 1-Cyclohexyl-1-tosylmethyl isocyanide is characterized by a C-N distance of 115.8 pm in methyl isocyanide . The C-N-C angles are near 180° . Akin to carbon monoxide, isocyanides are described by two resonance structures, one with a triple bond between the nitrogen and the carbon and one with a double bond between .

Chemical Reactions Analysis

Isocyanides exhibit unusual reactivity in organic chemistry exemplified for example in the Ugi reaction . The isocyanide functionality due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon . The exceptional divalent carbon atoms of isocyanides make them predominantly useful components in multicomponent reactions .

Physical And Chemical Properties Analysis

1-Cyclohexyl-1-tosylmethyl isocyanide has a molecular weight of 277.38 and a molecular formula of C15H19NO2S . It appears as an off-white to pale brown solid . It has a melting point of 108 - 111°C and is slightly soluble in chloroform and methanol .

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocycles :

- Arylsulfonylmethyl isocyanides like 1-Cyclohexyl-1-tosylmethyl isocyanide (TosMIC) are used in the synthesis of various biologically relevant scaffolds, including pyrroles, benzimidazoles, imidazopyridines, quinolones, quinolines, and natural products like (−)-ushikulide A, variolin B, porphobilinogen, and mansouramycin B (Kaur, Wadhwa, & Sharma, 2015).

Nuclear Medicine Applications :

- In nuclear medicine, complexes involving cyclohexyl isocyanide are being investigated for the development of multimodal complexes that can bear more than one pharmacophore, showing potential in tumor imaging and other applications (Yu et al., 2014).

Chemical Synthesis Techniques :

- TosMIC is widely used in organic synthesis due to its versatility as a reagent. It is particularly notable for its role in the one-step conversion of aldehydes to nitriles, introducing an additional carbon unit in the process (Leusen & Oomkes, 1980).

Formation of Complex Compounds :

- Cyclohexyl isocyanide is employed in reactions with other compounds, such as alkyl hypochlorite, N-bromoamides, and hydroxylamine, to form urethanes and ureas, which are significant in various chemical processes (OkanoMasaya & OdaRyohei, 1963).

Phosphorylation Procedures :

- It's used in novel phosphorylation procedures, reacting with nucleoside phosphates and phosphomonoesters to yield corresponding phosphodiesters, a critical step in the synthesis of various biochemical compounds (Mizung & Kobayashi, 1974).

Catalysis Research :

- Research into complex catalysts has shown that compounds like cyclohexyl isocyanide can react with amines in the presence of Group IB and IIB metal compounds to produce formamidines, revealing insights into catalytic mechanisms and potential applications in organic synthesis (Saegusa et al., 1969).

Safety And Hazards

Isocyanides have a very disagreeable odour . They are susceptible to polymerization . Conditions to avoid include exposure to light, incompatible products, exposure to moisture, and dust formation . Incompatible materials include strong oxidizing agents and strong acids . Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides .

Eigenschaften

IUPAC Name |

1-[cyclohexyl(isocyano)methyl]sulfonyl-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2S/c1-12-8-10-14(11-9-12)19(17,18)15(16-2)13-6-4-3-5-7-13/h8-11,13,15H,3-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVZZOZWXDWACP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2CCCCC2)[N+]#[C-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589586 |

Source

|

| Record name | 1-[Cyclohexyl(isocyano)methanesulfonyl]-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-1-tosylmethyl isocyanide | |

CAS RN |

1048971-67-0 |

Source

|

| Record name | 1-[(Cyclohexylisocyanomethyl)sulfonyl]-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1048971-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[Cyclohexyl(isocyano)methanesulfonyl]-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.